molecular formula C9H18N2Si B1220258 1-(tert-Butyldimethylsilyl)-1H-imidazole CAS No. 54925-64-3

1-(tert-Butyldimethylsilyl)-1H-imidazole

Cat. No. B1220258
CAS RN: 54925-64-3
M. Wt: 182.34 g/mol
InChI Key: VUENSYJCBOSTCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(tert-Butyldimethylsilyl)-1H-imidazole derivatives involves several key strategies. One approach includes metalation reactions of 1-tert-butylimidazole with different metalation reagents, followed by reaction with diphenylchlorophosphane, leading to the production of various compounds including 1-tert-butyl-2-diphenylphosphino-imidazole derivatives. These derivatives undergo further reactions to yield a range of products, showcasing the derivative's versatility in synthesis (Sauerbrey et al., 2011). Additionally, the use of isocyanide reactivity offers a novel approach for the synthesis of 1,4-diaryl-1H-imidazoles, indicating a diverse synthetic utility of the imidazole derivatives (Pooi et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for understanding their reactivity and properties. X-ray diffraction studies have been employed to elucidate the structures of synthesized compounds, providing insights into their molecular geometry and the influence of substituents on their overall structure (Sauerbrey et al., 2011).

Scientific Research Applications

Catalytic and Synthetic Applications

  • Microwave-Assisted Protection of Phenols : Utilizes tert-butyldimethylsilyl chloride with imidazole as a catalyst in solvent-free conditions for the protection of phenols. This method facilitates silylation of phenolic compounds efficiently with reduced residue generation, contributing significantly to organic synthesis (Bastos, Ciscato & Baader, 2005).

Deprotection and Functionalization

  • Isoprene-Catalysed Lithiation : Discusses the lithiation of various 1-substituted imidazoles, including tert-butyldimethylsilyl derivatives, leading to deprotection and formation of 1H-imidazole. It allows the preparation of 2-functionalised imidazoles, demonstrating its utility in complex organic synthesis (Torregrosa, Pastor & Yus, 2007).

Chemical Reactions and Mechanisms

  • Tuning the Reactivity of Derivatives : Investigates O-tert-Butyldimethylsilylimidazolyl aminals and their reactivity with organolithium reagents. This study reveals their potential as aldehyde stabilizing and protecting groups, shedding light on the intricate mechanisms of chemical reactions (Gimisis, Arsenyan, Georganakis & Leondiadis, 2003).

Industrial Synthesis and Application

  • Alkylation Reaction of Phenol and tert-Butyl Alcohol : Describes the use of 1H-imidazole-1-acetic acid tosilate in catalyzing the alkylation reaction between phenol and tert-butyl alcohol. The study underlines the potential of this approach for industrial synthesis of tert-butylphenol, which is a key intermediate in organic synthesis (Zhang, Sun, Wu, Xie, Liu, Wang, Zhang, Shi, Zhuo & Wang, 2022).

Luminescent Materials

  • Investigation of Imidazole-Derived Compounds for Blue Luminescent Materials : Explores the synthesis of imidazole-derived compounds and their application in producing highly efficient blue light-emitting devices. This highlights the material science aspect of 1-(tert-Butyldimethylsilyl)-1H-imidazole derivatives (Li, Li, Zhao, Yu, Su, Wang, Ma & Qian, 2021).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyldimethylsilyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid that causes severe skin burns and eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-(tert-Butyldimethylsilyl)-1H-imidazole plays a significant role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. This compound is often used to protect hydroxyl groups in alcohols, preventing unwanted side reactions during synthesis. It interacts with enzymes such as silyltransferases, which facilitate the transfer of the silyl group to the target molecule. The nature of these interactions is typically covalent, forming stable silyl ethers that can be selectively removed when needed .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modifying the activity of enzymes involved in metabolic pathways. For instance, it can alter cell signaling pathways by protecting specific functional groups on signaling molecules, thereby affecting their interaction with receptors and other cellular components. Additionally, this compound can impact gene expression by modifying the accessibility of DNA to transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to hydroxyl groups on biomolecules, forming stable silyl ethers that protect these groups from further reactions. This binding interaction is crucial for enzyme inhibition or activation, as it can prevent or facilitate the interaction of enzymes with their substrates. Furthermore, this compound can influence gene expression by modifying the structure of chromatin, making it more or less accessible to transcription machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high, but it can degrade under certain conditions, such as exposure to moisture or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to protect functional groups during extended reaction times .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and effective in protecting functional groups without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s protective benefits are outweighed by its adverse effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of silyl ethers. It interacts with enzymes such as silyltransferases and hydrolases, which facilitate the addition and removal of the silyl group, respectively. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its protective effects. The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can protect functional groups on biomolecules involved in critical cellular processes .

properties

IUPAC Name

tert-butyl-imidazol-1-yl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2Si/c1-9(2,3)12(4,5)11-7-6-10-8-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUENSYJCBOSTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203438
Record name N-tert-Butyldimethylsilylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54925-64-3
Record name 1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54925-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyldimethylsilylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyldimethylsilylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butyldimethylsilyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERT-BUTYLDIMETHYLSILYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1-(tert-Butyldimethylsilyl)-1H-imidazole used in the analysis of short-chain fatty acids?

A1: Short-chain fatty acids (SCFAs) are polar and volatile, making them challenging to analyze directly using gas chromatography-mass spectrometry (GC-MS). Derivatization, the process of chemically modifying a compound to improve its analytical properties, is often employed.

Q2: What are the advantages of using this compound for SCFA derivatization compared to other derivatizing agents?

A: While the provided research [] doesn't directly compare this compound to other derivatizing agents, it highlights the effectiveness of this compound in achieving "outstanding resolution, excellent linearity, and good detection limits." Further research comparing different derivatization methods for SCFA analysis would be needed to provide a comprehensive comparison.

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